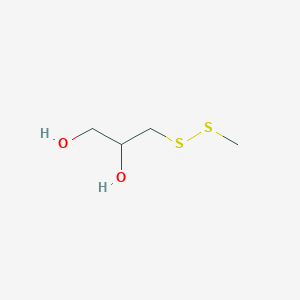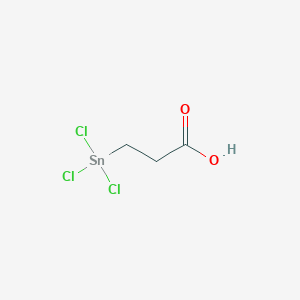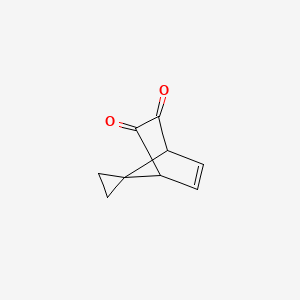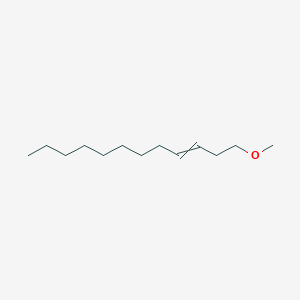
3-(Methyldisulfanyl)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methyldisulfanyl)propane-1,2-diol is an organic compound with the molecular formula C4H10O2S2 It is a derivative of propane-1,2-diol, where one of the hydrogen atoms is replaced by a methyldisulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methyldisulfanyl)propane-1,2-diol typically involves the reaction of propane-1,2-diol with methyldisulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a reactor where propane-1,2-diol and methyldisulfanyl chloride are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Methyldisulfanyl)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: The methyldisulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methyldisulfanyl)propane-1,2-diol has several applications in scientific research:
Biology: Studied for its potential role in redox biology and as a probe for disulfide bond formation in proteins.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methyldisulfanyl)propane-1,2-diol involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. This redox activity is crucial for its role in biological systems, where it can modulate the redox state of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Propane-1,2-diol: The parent compound without the methyldisulfanyl group.
1,3-Propanediol: A structural isomer with different physical and chemical properties.
2-Methyl-1,3-propanediol: Another isomer with a methyl group on the second carbon.
Uniqueness
3-(Methyldisulfanyl)propane-1,2-diol is unique due to the presence of the methyldisulfanyl group, which imparts distinct redox properties. This makes it valuable for applications requiring redox modulation, such as in biological systems and materials science.
Properties
CAS No. |
60033-22-9 |
|---|---|
Molecular Formula |
C4H10O2S2 |
Molecular Weight |
154.3 g/mol |
IUPAC Name |
3-(methyldisulfanyl)propane-1,2-diol |
InChI |
InChI=1S/C4H10O2S2/c1-7-8-3-4(6)2-5/h4-6H,2-3H2,1H3 |
InChI Key |
LVJKKFIIBGIIEO-UHFFFAOYSA-N |
Canonical SMILES |
CSSCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]-](/img/structure/B14597910.png)
![S-[(Furan-2-yl)methyl] furan-2-carbothioate](/img/structure/B14597911.png)



![Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl-](/img/structure/B14597922.png)
![2-(Methoxymethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14597928.png)

![Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate](/img/structure/B14597933.png)
![3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one](/img/structure/B14597934.png)
![N-[(4,5-Dichlorothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B14597938.png)

![6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597952.png)

